Carbonic Anhydrase Inhibition: Class-Level Activity Precedent from the Pyrrolidine-Benzenesulfonamide Series
No direct CA inhibition data exists for CAS 954000-86-3. However, the compound belongs to a structurally defined series of pyrrolidine-benzenesulfonamides for which systematic CA I and CA II inhibition data are available. The most potent compound in this series, 3b, demonstrated Ki (hCA I) = 17.61 ± 3.58 nM and Ki (hCA II) = 5.14 ± 0.61 nM, while a less optimized analog bearing a different substitution pattern showed a Ki greater than 1,000 nM for hCA I, representing a >50-fold difference in potency driven solely by aryl substitution changes [1]. This establishes that the 5-chloro-2-methyl substitution pattern on the benzenesulfonamide ring is a critical potency determinant, though the precise Ki value for CAS 954000-86-3 itself remains unmeasured.
| Evidence Dimension | Carbonic anhydrase inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Not explicitly measured for CAS 954000-86-3 |
| Comparator Or Baseline | Compound 3b (a pyrrolidine-benzenesulfonamide analog): Ki (hCA I) = 17.61 ± 3.58 nM; Ki (hCA II) = 5.14 ± 0.61 nM. Less optimized analog: Ki (hCA I) > 1,000 nM. |
| Quantified Difference | >50-fold potency range dependent on aryl substitution within the series |
| Conditions | Stopped-flow CO2 hydration assay; recombinant human CA I and CA II; preincubation 15 min; pH 7.4; 25°C |
Why This Matters
Procurement of this specific compound, rather than a randomly selected pyrrolidine-benzenesulfonamide, is justified when the 5-chloro-2-methyl substitution pattern is hypothesized (based on SAR trends) to confer enhanced CA inhibition potency, though confirmatory testing is required.
- [1] Poyraz, S. et al. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. J. Biomol. Struct. Dyn. 2024, 42(7), 3441-3458. PMID: 37232497. View Source
